Ethyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with a bromo and fluorophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate typically involves the reaction of 4-bromo-2-fluoroaniline with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Base such as potassium carbonate or sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thiazole derivative.
Scientific Research Applications
Ethyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, potentially inhibiting their activity. The bromo and fluorophenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-Chlorophenyl)thiazole-4-carboxylate
- Ethyl 2-(4-Methylphenyl)thiazole-4-carboxylate
- Ethyl 2-(4-Nitrophenyl)thiazole-4-carboxylate
Uniqueness
Ethyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate is unique due to the presence of both bromo and fluoro substituents on the phenyl ring. These substituents can significantly influence the compound’s biological activity and chemical reactivity, making it a valuable compound for research and development in medicinal chemistry.
Properties
Molecular Formula |
C12H9BrFNO2S |
---|---|
Molecular Weight |
330.17 g/mol |
IUPAC Name |
ethyl 2-(4-bromo-2-fluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H9BrFNO2S/c1-2-17-12(16)10-6-18-11(15-10)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3 |
InChI Key |
WRHDXEOQWLGGSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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